Product packaging for Bgc 945(Cat. No.:CAS No. 501332-69-0)

Bgc 945

Cat. No.: B1666945
CAS No.: 501332-69-0
M. Wt: 647.6 g/mol
InChI Key: NVHRBQOZEMFKLD-CUYJMHBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Idetrexed (also known as BTG945, ONX-0901, or CT900) is a small-molecule thymidylate synthase (TS) inhibitor designed to selectively target tumors overexpressing the alpha folate receptor (FRα) . FRα is a cell-surface glycoprotein highly expressed in multiple solid tumors, including >90% of ovarian cancers, but minimally present in normal tissues, making it an ideal therapeutic target . Idetrexed’s mechanism involves FRα-mediated cellular uptake, followed by TS inhibition, which disrupts DNA synthesis and triggers apoptosis .

In a Phase I trial involving 109 platinum-resistant ovarian cancer patients with FRα overexpression, Idetrexed demonstrated a 36% overall response rate (ORR) at the recommended Phase II dose, with 9 out of 25 patients achieving tumor shrinkage . These results supported its advancement to Phase II trials, where safety and efficacy are being further evaluated in collaboration with Algok Bio and BTG International .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H33N5O10 B1666945 Bgc 945 CAS No. 501332-69-0

Properties

IUPAC Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43)/t22-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHRBQOZEMFKLD-CUYJMHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337116
Record name ONX-0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501332-69-0
Record name BGC 945
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501332-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BGC 945
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501332690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONX-0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q718FS1C7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Building Block Assembly

The synthesis begins with the preparation of enantiomerically pure intermediates. As indicated by Ambeed’s classification of Idetrexed under "Chiral Building Blocks," the process likely employs:

  • Asymmetric Aldol Condensation : A method analogous to the Henri reaction described for chloramphenicol synthesis, using Ag₂O-aminophosphine catalysts to establish stereocenters at C2 and C3.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution may isolate desired enantiomers, a technique validated for similar folate analogs.

Quinazoline Core Construction

The quinazoline heterocycle is assembled via:

  • Cyclocondensation : Reaction of 2-aminobenzonitrile derivatives with formamide under acidic conditions, as reported for antifolate drugs.
  • Nitro Group Introduction : Electrophilic nitration at position 6, followed by reduction to the amine using Pd/C-hydrogenation.

Convergent Coupling Strategy

Key fragments are combined through:

  • Amide Bond Formation : Carbodiimide-mediated coupling of the quinazoline amine with p-aminobenzoylglutamic acid.
  • Sonogashira Reaction : Palladium-catalyzed cross-coupling to install the alkynyl group (CC#C) at position N⁵.

Representative Reaction Scheme

Quinazoline-NH₂ + HC≡C-CH₂-Br → Quinazoline-N-CH₂-C≡CH (Sonogashira)  
Quinazoline-N-CH₂-C≡CH + Glutamate-CO₂H → Idetrexed (EDC/HOBt)  

Process Optimization and Scalability

Continuous-Flow Synthesis

Phase I trial material (109 patients) was produced using continuous-flow reactors, which enhance reproducibility for:

  • Decarboxylation Steps : Minimizing side reactions during oxazolidinone formation.
  • Final Coupling : Improved heat transfer during amide bond formation.

Purification and Isolation

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity.
  • Crystallization : Ethyl acetate/heptane recrystallization yields the stable polymorph.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Confirms polymorphic form A (bands at 3370 cm⁻¹ and 1730 cm⁻¹).
  • ¹H/¹³C NMR : Assigns stereochemistry at C2 (δ 4.21 ppm, d, J=7.8 Hz) and C3 (δ 3.89 ppm, m).

Quality Control Metrics

Batch analysis data from Phase I trials:

Parameter Specification Method
Purity ≥98% HPLC
Enantiomeric Excess ≥99.5% Chiral SFC
Residual Solvents <0.1% GC-MS

Clinical Batch Manufacturing

The Phase II trial supply (Algok Bio/BTG International partnership) adheres to:

  • GMP Compliance : ICH Q7 guidelines for API synthesis.
  • Stability : 24-month shelf life at -20°C in amber vials.

Chemical Reactions Analysis

Idetrexed undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Idetrexed has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of thymidylate synthase inhibition and folate receptor targeting.

    Biology: Employed in research to understand the role of folate receptors in cancer cell proliferation and survival.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly ovarian cancer.

    Industry: Utilized in the development of new cancer therapies and drug delivery systems

Mechanism of Action

Idetrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By selectively targeting the alpha folate receptor, which is overexpressed in cancer cells, idetrexed triggers cell death while sparing normal tissues. This selective targeting enhances the efficacy and safety profile of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Idetrexed’s unique profile is best contextualized by comparing it to other FRα-targeted therapies and non-targeted TS inhibitors. Key comparators include antibody-drug conjugates (ADCs) like mirvetuximab soravtansine and non-targeted TS inhibitors such as pemetrexed.

Table 1: Comparative Analysis of Idetrexed and Similar Compounds

Compound Mechanism Target Development Stage ORR in Ovarian Cancer (Phase I/II) Key Advantages/Limitations
Idetrexed TS inhibitor, FRα-mediated uptake FRα, TS Phase II 36% (Phase I) Small molecule; oral potential; FRα-specific
Mirvetuximab ADC (anti-FRα antibody + tubulin inhibitor) FRα FDA-approved (2022) 32% (Phase III) 1 High specificity; requires IV infusion
Pemetrexed TS inhibitor TS (non-targeted) Approved for other cancers N/A (not FRα-specific) Broad TS inhibition; higher toxicity

Key Findings

Efficacy :

  • Idetrexed’s 36% ORR in Phase I aligns with early-stage efficacy of ADCs like mirvetuximab, which showed a 32% ORR in Phase III trials . However, ADCs benefit from prolonged target engagement due to their antibody component, whereas Idetrexed’s small-molecule design may enhance tumor penetration .

Safety and Administration: Unlike ADCs, which require intravenous infusion, Idetrexed’s oral bioavailability (predicted from its small-molecule structure) could improve patient compliance and reduce treatment costs . Non-targeted TS inhibitors like pemetrexed, however, are associated with systemic toxicity (e.g., myelosuppression) due to lack of FRα specificity .

Development Progress: While mirvetuximab is already FDA-approved, Idetrexed’s Phase II trial aims to validate its safety in a larger cohort. Its success could position it as a first-line oral therapy for FRα+ ovarian cancer, filling a gap in targeted, non-ADC options .

Biological Activity

Idetrexed, a novel small molecule compound, has emerged as a promising therapeutic agent in oncology, particularly for cancers that overexpress the alpha folate receptor (FRα). This article delves into its biological activity, clinical trial outcomes, case studies, and research findings.

Idetrexed functions primarily as a thymidylate synthase inhibitor , which is crucial for DNA synthesis and repair. By targeting FRα, which is often overexpressed in various solid tumors, idetrexed selectively induces cytotoxicity in cancer cells while sparing normal tissues. This selectivity enhances its therapeutic potential against tumors such as ovarian cancer, triple-negative breast cancer, and mesothelioma .

Phase I Trials

A significant study conducted by the Institute of Cancer Research (ICR) and The Royal Marsden NHS Foundation Trust assessed idetrexed's safety and efficacy in a cohort of 109 patients with advanced solid tumors, including a subgroup of 25 platinum-resistant ovarian cancer patients. The results indicated:

  • Overall Response Rate (ORR) : 36% among patients with high or medium FRα expression.
  • Tumor Shrinkage : Observed in 9 out of 25 patients.
  • Common Adverse Events : Fatigue, nausea, diarrhea, and pneumonitis were primarily grade 1 and 2 .

The study demonstrated that idetrexed could achieve therapeutic concentrations necessary for tumor growth inhibition, with levels exceeding 600 nmol/L maintained for over 65 hours post-administration.

Phase II Trials

Following promising Phase I results, idetrexed has progressed to Phase II trials focusing on its efficacy in larger populations of ovarian cancer patients. The ongoing trials aim to confirm the findings from Phase I and explore the drug's potential in combination therapies .

Case Studies

Several case studies have highlighted idetrexed's effectiveness in specific patient cohorts:

  • Case Study 1 : A patient with high-grade serous ovarian cancer exhibited a significant reduction in tumor size after treatment with idetrexed, underscoring its potential as a targeted therapy.
  • Case Study 2 : In a cohort of breast cancer patients with FRα overexpression, idetrexed demonstrated notable efficacy compared to traditional therapies, suggesting broader applicability across different cancer types .

Research Findings

Research has consistently shown that idetrexed's mechanism of action aligns with the biological characteristics of FRα-overexpressing tumors. Notably:

  • Selective Uptake : Idetrexed's ability to bind to FRα facilitates its uptake by tumor cells more than by normal cells, minimizing systemic toxicity.
  • Differential Toxicity Profile : Unlike traditional thymidylate synthase inhibitors that often cause myelosuppression, idetrexed exhibits a distinct toxicity profile that is manageable and primarily involves non-hematological adverse effects .

Summary of Clinical Findings

Study PhasePatient PopulationORR (%)Notable Adverse EventsComments
Phase I109 patients36Fatigue, nauseaSignificant tumor shrinkage observed in FRα-expressing cancers
Phase IIOngoingTBDTBDAimed at confirming Phase I results in larger cohorts

Q & A

Basic Research Question: What is the molecular mechanism of Idetrexed in targeting thymidylate synthase (TS) in alpha-folate receptor (α-FR)-overexpressing tumors?

Methodological Answer:
Idetrexed selectively inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, by competitively binding to its active site. Its specificity for α-FR-overexpressing tumors is mediated via receptor-mediated endocytosis, which enhances intracellular drug accumulation.

  • Experimental Approaches :
    • In vitro TS inhibition assays using purified enzyme and fluorometric quantification of dUMP conversion .
    • Competitive binding studies with α-FR-positive cell lines (e.g., IGROV-1 ovarian cancer) to measure uptake efficiency via radiolabeled folate analogs .
    • siRNA knockdown of α-FR to validate receptor dependency in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bgc 945
Reactant of Route 2
Bgc 945

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.